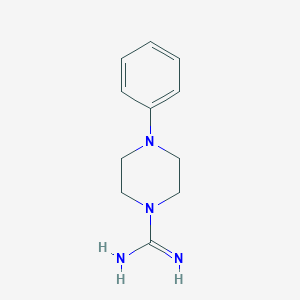

4-Phenylpiperazine-1-carboximidamide

Vue d'ensemble

Description

4-Phenylpiperazine-1-carboximidamide is a compound that has been studied for various applications, including its potential use as a fluorescent labelling reagent and as a radiopharmaceutical for adrenal and myocardial imaging. The compound's derivatives have been shown to exhibit selectivity for certain biological tissues, which is crucial for diagnostic imaging .

Synthesis Analysis

The synthesis of derivatives of 4-Phenylpiperazine-1-carboximidamide, such as radioiodinated 1-carboxamidino-4-phenylpiperazine, involves electrophilic radioiodination of the benzene portion of the molecule. This process yields a product with high specific activity that can be purified rapidly, indicating a straightforward and efficient synthesis pathway for the creation of radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazine-1-carboximidamide derivatives has been characterized using various spectroscopic methods. For instance, 4-Phenylpiperazine-1-ium dihydrogen phosphate has been studied using nuclear magnetic resonance (NMR) spectra, UV-visible, and infrared spectroscopy. Quantum chemical calculations have predicted the structural, electronic, topological, and vibrational properties of the compound, providing a comprehensive understanding of its molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-Phenylpiperazine-1-carboximidamide derivatives has been explored through studies such as the reaction of a fluorescent labelling reagent with carboxylic acids to produce highly fluorescent derivatives. These derivatives are suitable for high-performance liquid chromatography (HPLC) assays, demonstrating the compound's utility in chemical analysis and potential for broader applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpiperazine-1-carboximidamide derivatives have been extensively investigated. For example, the fluorescent labelling reagent based on this compound has been used for the determination of long-chain fatty acids in human serum, showcasing its practical application in biochemical assays. The detection limits for this method are notably low, indicating high sensitivity . Additionally, the molecular docking analysis of 4-Phenylpiperazine-1-ium dihydrogen phosphate suggests potential biological activities, which could be significant in the treatment of diseases such as Parkinson's and schizophrenia .

Applications De Recherche Scientifique

Intestinal Permeation Enhancers

- Scientific Field: Pharmaceutical Research .

- Application Summary: 4-Phenylpiperazine-1-carboximidamide is used as an intestinal permeation enhancer. It improves the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream .

- Methods of Application: The efficacy and cytotoxicity of 13 phenylpiperazine compounds were assessed in a Caco-2 model of the intestinal epithelium. Efficacy was measured using the paracellular diffusion marker calcein .

- Results: Two of the 13 derivatives enhanced the permeability of the fluorescent marker calcein over 100-fold. Hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine .

Agonists at Human TAAR1 Receptor

- Scientific Field: Medicinal Chemistry .

- Application Summary: 4-Phenylpiperazine-1-carboximidamide derivatives are synthesized as potent agonists at the human TAAR1 (hTAAR1) receptor .

- Methods of Application: A new series of 1-amidino-4-phenylpiperazine derivatives were synthesized based on the application of a combined pharmacophore model/scaffold simplification strategy .

- Results: Most of the novel compounds proved to be more effective than their prototypes, showing nanomolar EC50 values in functional activity at hTAAR1 and low general cytotoxicity .

Interaction with UHRF1 Protein

- Scientific Field: Biochemistry .

- Application Summary: A molecule named BPC (4-benzylpiperidine-1-carboximidamide) interacts with the TTD groove of the UHRF1 protein and favors the open conformation of UHRF1 .

- Methods of Application: A small-molecule fragment screening identified the interaction .

- Results: In its open conformation, UHRF1 binds with low affinity to trimethylated histone H3 (H3K9me3), which alters UHRF1 functions .

Safety And Hazards

Orientations Futures

Research on 4-Phenylpiperazine-1-carboximidamide and similar compounds is ongoing, with a focus on their potential use as antifungal agents and their interactions with proteins like UHRF1 . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-phenylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDWUWFALDTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938137 | |

| Record name | 4-Phenylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazine-1-carboximidamide | |

CAS RN |

17238-58-3 | |

| Record name | 1-Carboxamidino-4-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

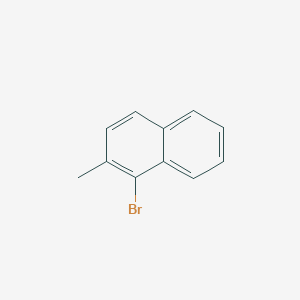

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)